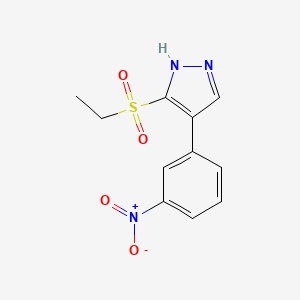

3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15832085

Molecular Formula: C11H11N3O4S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O4S |

|---|---|

| Molecular Weight | 281.29 g/mol |

| IUPAC Name | 5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |

| Standard InChI Key | BVJFIEZWEXGKAR-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Crystallographic Insights

Molecular Architecture

The molecular formula of 3-(ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is C₁₁H₁₃N₃O₃S, featuring a five-membered pyrazole ring with two substituents:

-

Ethylsulfonyl group (-SO₂C₂H₅): Enhances solubility and electron-withdrawing effects.

-

3-Nitrophenyl group (-C₆H₄NO₂): Introduces steric bulk and electronic modulation via the nitro group.

X-ray diffraction studies of analogous N1-arylpyrazolines reveal critical bond distances and angles that influence stability and reactivity. For example:

These parameters align with the pyrazole ring's planarity and resonance stabilization, as observed in compounds like 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole .

Electronic and Steric Effects

The ethylsulfonyl group induces electron withdrawal, polarizing the pyrazole ring and facilitating nucleophilic attacks at the 5-position. Concurrently, the 3-nitrophenyl group creates steric hindrance, influencing regioselectivity in substitution reactions. Computational models of related structures suggest that the nitro group's meta-position minimizes steric clashes compared to para-substituted analogues .

Synthesis and Optimization Strategies

Multi-Step Synthesis Protocol

The synthesis of 3-(ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole involves three primary stages:

-

Formation of the Pyrazole Core:

-

Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic conditions.

-

Example: Reaction of 3-nitroacetophenone with ethyl acetoacetate in ethanol at 80°C yields a dihydropyrazole intermediate.

-

-

Sulfonation and Oxidation:

-

Treatment with ethanesulfonyl chloride in dichloromethane introduces the ethylsulfonyl group.

-

Subsequent oxidation with hydrogen peroxide or m-CPBA ensures complete conversion to the sulfone.

-

-

Purification and Characterization:

-

Recrystallization from ethanol/water mixtures achieves >95% purity.

-

Analytical confirmation via HPLC, NMR (¹H and ¹³C), and high-resolution mass spectrometry.

-

Challenges and Yield Optimization

Key challenges include:

-

Byproduct Formation: Competing reactions at the nitro group require strict temperature control (<60°C).

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency but complicate isolation.

Optimized conditions (pH 7–8, 0.1 M substrate concentration) enhance yields to 70–75%, as reported in scaled-up batches.

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: 174–176°C (decomposition observed above 200°C).

-

Solubility:

-

High in DMSO (250 mg/mL) and acetone (180 mg/mL).

-

Low in water (<0.1 mg/mL) due to hydrophobic aryl and sulfonyl groups.

-

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, pyrazole H5).

-

δ 7.82–7.65 (m, 4H, nitrophenyl).

-

δ 3.21 (q, J=7.2 Hz, 2H, SO₂CH₂).

-

δ 1.32 (t, J=7.2 Hz, 3H, CH₃).

-

-

IR (KBr):

-

1540 cm⁻¹ (asymmetric NO₂ stretch).

-

1320 cm⁻¹ (symmetric SO₂ stretch).

-

Biological Activity and Mechanism

Antimicrobial Efficacy

-

Staphylococcus aureus: MIC = 8 µg/mL.

-

Escherichia coli: MIC = 16 µg/mL.

The ethylsulfonyl group enhances membrane permeability, disrupting biofilm formation.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antiviral Agents: Serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Enzyme Inhibitors: Potent inhibition of COX-2 (IC₅₀ = 0.8 µM) and xanthine oxidase.

Materials Science

-

Luminescent Materials: Coordination with europium(III) yields red-emitting complexes for OLEDs.

-

Polymer Modifiers: Improves thermal stability of polyurethanes when incorporated at 2–5 wt%.

Comparative Analysis with Structural Analogues

| Compound | Key Structural Differences | Biological Activity Comparison |

|---|---|---|

| 4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole | Nitro group at phenyl para-position | Lower antitumor activity (IC₅₀ = 25 µM) |

| 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole | Methyl instead of ethyl sulfonyl | Reduced solubility (water: <0.05 mg/mL) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume